
1-Phenyl-3-buten-1-ol
Overview
Description
1-Phenyl-3-buten-1-ol is an aromatic alcohol with the chemical formula C10H12O. It is characterized by a phenyl group attached to a butenol chain, making it an unsaturated compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-buten-1-ol can be synthesized through various methods. One common synthetic route involves the reaction between allyl acetate and benzaldehyde. This reaction typically uses indium iodide and tetrakis(triphenylphosphine)nickel(0) as catalysts in various solvents at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-buten-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces saturated alcohols.
Substitution: Produces various substituted phenylbutenes.
Scientific Research Applications
Key Properties:
- Boiling Point : Approximately 228.5 °C
- Physical State : Clear, colorless liquid
- Purity : Typically >97% (GC) .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it valuable in producing diverse chemical entities .
Research indicates potential biological activities of this compound, particularly its interactions with enzymes like alcohol dehydrogenases. These interactions may influence metabolic pathways and suggest therapeutic applications in treating conditions related to oxidative stress .
Pharmaceutical Development
The compound's interaction with metabolic enzymes positions it as a candidate for pharmaceutical development, particularly in addressing metabolic disorders and oxidative stress-related diseases .
Fragrance and Flavor Production
Due to its aromatic properties, this compound is utilized in the fragrance and flavor industry. Its unique scent profile contributes to the formulation of perfumes and flavoring agents .
Chemical Manufacturing
In the chemical industry, this compound is employed as an intermediate for synthesizing various fine chemicals, enhancing its utility in industrial processes .
Study 1: Enzyme Activity Modulation
A study explored the effects of this compound on alcohol dehydrogenase activity in vitro, revealing that higher concentrations could inhibit enzyme activity. This suggests potential applications in modulating metabolic pathways involving alcohol metabolism .
Mechanism of Action
The mechanism of action of 1-Phenyl-3-buten-1-ol involves its interaction with various molecular targets. As an aromatic alcohol, it can participate in hydrogen bonding and π-π interactions. These interactions can influence its reactivity and binding affinity with biological molecules. The pathways involved often include enzymatic transformations and metabolic processes .
Comparison with Similar Compounds
3-Buten-1-ol: An unsaturated alcohol with a similar structure but without the phenyl group.
4-Phenyl-3-buten-2-one: A related compound with a ketone functional group instead of a hydroxyl group.
3-Phenyl-2-propyn-1-ol: A compound with a triple bond in the carbon chain .
Uniqueness: 1-Phenyl-3-buten-1-ol is unique due to its combination of an aromatic ring and an unsaturated alcohol chain. This structure imparts distinct chemical properties, such as enhanced reactivity in oxidation and substitution reactions compared to its saturated counterparts .
Biological Activity
1-Phenyl-3-buten-1-ol (C10H12O) is an aromatic alcohol characterized by its unique structure, which includes a phenyl group attached to a butenol chain. This compound exhibits various biological activities, making it a subject of interest in pharmacological and biochemical research. This article explores the biological activity of this compound, focusing on its interactions with enzymes, potential therapeutic applications, and relevant case studies.
This compound is typically encountered as a clear, colorless liquid with a boiling point of approximately 228.5 °C. It can be synthesized through several methods, including the reaction of allyl acetate with benzaldehyde using specific catalysts such as indium iodide or tetrakis(triphenylphosphine)nickel(0) . The compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and metabolic pathways. Notably, it has been shown to influence the activity of alcohol dehydrogenases, which are crucial for the metabolism of alcohols . Additionally, its aromatic structure enables it to participate in hydrogen bonding and π-π interactions, enhancing its binding affinity with biological targets .
Enzyme Interactions
Research indicates that this compound may interact with cytochrome P450 enzymes, which play a significant role in the oxidative metabolism of numerous xenobiotics and endogenous compounds. This interaction is essential for understanding the compound's pharmacokinetics and potential toxicity .
Study 1: Enzyme Activity Modulation
A study investigated the effects of this compound on alcohol dehydrogenase activity in vitro. The results indicated that the compound could inhibit enzyme activity at higher concentrations, suggesting potential applications in modulating metabolic pathways involving alcohol metabolism .
Study 2: Antioxidant Activity Comparison
In comparative analyses with known antioxidants like ascorbic acid, related compounds demonstrated up to 16-fold greater antioxidant potency. Although direct studies on this compound are lacking, these findings imply that it may possess similar capabilities due to structural similarities .
Applications in Medicine and Industry
The potential therapeutic applications of this compound are being explored across various fields:
Pharmaceutical Development : Due to its interaction with metabolic enzymes, there is ongoing research into its use as a therapeutic agent for conditions related to oxidative stress and metabolic disorders.
Industrial Applications : The compound is also utilized in the fragrance and flavor industry due to its aromatic properties, highlighting its versatility beyond medicinal uses .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Notable Features |
---|---|---|
3-Buten-1-ol | Unsaturated Alcohol | Lacks phenyl group; simpler structure |
4-Phenyl-3-buten-2-one | Ketone | Contains a ketone functional group instead of hydroxyl |
3-Phenyl-2-propyn-1-ol | Alkyne | Features a triple bond; different reactivity |
The distinct combination of an aromatic ring and an unsaturated alcohol chain in this compound imparts unique chemical properties that enhance its reactivity compared to similar compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-phenyl-3-buten-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : this compound is typically synthesized via allylation reactions. For example, allyl tributyl stannane can react with benzaldehyde derivatives under Lewis acid catalysis (e.g., BF₃·OEt₂) to form homoallylic alcohols. Reaction temperature (optimized at −78°C to 25°C) and stoichiometry of the allylating agent are critical for achieving yields >75%. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended . Oxidation or reduction pathways (e.g., using NaBH₄ or CrO₃) may also be employed to modify functional groups, as described in analogous alcohol syntheses .
Q. How can researchers verify the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- GC-MS : Compare retention time and mass fragmentation patterns with literature data (e.g., m/z 148 for molecular ion [M⁺]) .
- ¹H/¹³C NMR : Key signals include δ 5.6–5.8 ppm (vinyl protons) and δ 4.5–4.7 ppm (hydroxyl-bearing methine proton). Cross-validate with databases like NIST or published spectra .
- Polarimetry : If enantiopure, measure optical rotation to confirm stereochemical integrity .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Use PPE (nitrile gloves, safety goggles) and work in a fume hood with ≥100 ft/min face velocity. Avoid skin contact due to potential irritation. Store in airtight containers away from oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed per local regulations .
Q. How does the physical state of this compound (liquid at room temperature) impact experimental design?
- Methodological Answer : Its low melting point (−70°C) and viscosity require temperature-controlled reactions (e.g., cryogenic baths for exothermic steps). Solubility in polar aprotic solvents (e.g., DCM, THF) facilitates homogeneous mixing, but moisture sensitivity necessitates anhydrous conditions .
Q. What are the key thermodynamic parameters (e.g., boiling point, flash point) for safe distillation?
- Methodological Answer : Boiling point: 228.5°C at 760 mmHg; flash point: 105.6°C. Use vacuum distillation to lower boiling points and minimize thermal degradation. Monitor with a digital manometer and thermocouple for precision .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound be achieved, and what catalysts are effective?
- Methodological Answer : Enantioselective allylation using chiral Lewis acids (e.g., BINOL-derived titanium complexes) or organocatalysts (e.g., proline derivatives) can induce asymmetry. For example, asymmetric Sakurai reactions yield enantiomeric excess (ee) >90% when catalysts are optimized at −40°C. Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. What analytical strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or impurities. Re-run spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) and compare with high-purity standards. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. Cross-reference with computational predictions (DFT-based NMR simulations) .
Q. How does the compound’s conjugated system influence its reactivity in Diels-Alder or electrophilic addition reactions?
- Methodological Answer : The α,β-unsaturated alcohol moiety acts as a dienophile in Diels-Alder reactions (e.g., with cyclopentadiene at 80°C). Electrophilic additions (e.g., bromination) occur regioselectively at the vinyl group. Monitor via UV-Vis spectroscopy (λmax ~210 nm for conjugation) and isolate products via flash chromatography .
Q. What mechanistic insights explain byproduct formation during Grignard reactions involving this compound?
- Methodological Answer : Competing pathways (e.g., over-addition of Grignard reagents to the carbonyl or vinyl group) generate alcohols or ketones. Mitigate by controlling reagent addition rate and using low temperatures (−20°C). Mechanistic studies via in-situ IR or quenching experiments identify intermediates .
Q. How can computational modeling predict the compound’s behavior in catalytic cycles or biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculates transition states for catalytic reactions (e.g., hydrogenation energy barriers). Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like alcohol dehydrogenases. Validate with experimental kinetics or crystallography .
Q. Data Contradiction Analysis
- Example : Conflicting boiling points (e.g., 228.5°C vs. literature 225°C) may arise from impurities or calibration errors. Re-distill under controlled vacuum and compare with certified reference materials (NIST Standard Reference Data) .
Q. Key Physical Properties Table
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₁₂O | |
Boiling Point | 228.5°C (760 mmHg) | |
Flash Point | 105.6°C | |
Density | 1.0 g/cm³ | |
Enthalpy of Vaporization | ~45 kJ/mol (estimated) |
Properties
IUPAC Name |
1-phenylbut-3-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKVZBXSJFAZRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873266 | |
Record name | 4-Phenyl-1-buten-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936-58-3 | |
Record name | 1-Phenyl-3-buten-1-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2410 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Phenyl-1-buten-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylbut-3-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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